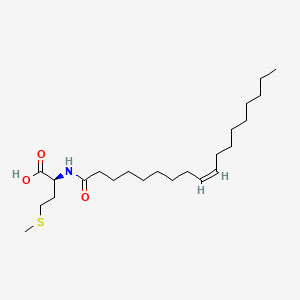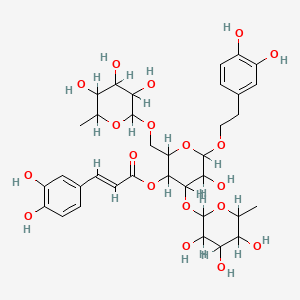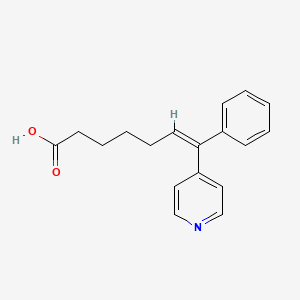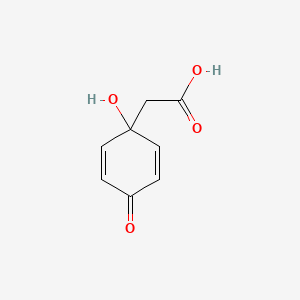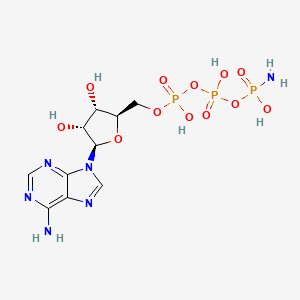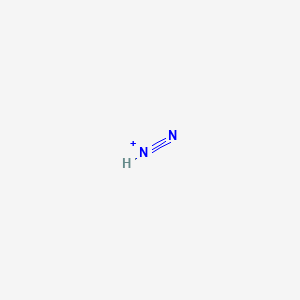
Diazynium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazynium is a nitrogen hydride. It is a conjugate base of a diazynediium. It is a conjugate acid of a dinitrogen.
Aplicaciones Científicas De Investigación
1. Chemical Neuroscience of Diazepam
Diazepam, a well-known drug with a wide spectrum of applications in treating CNS disorders, including anxiety and epilepsy, has set standards for pharmacotherapy in terms of potency, onset of action, and safety. Its legacy in chemical neuroscience is considerable, with a focus on its synthesis, pharmacology, drug metabolism, and clinical use (Calcaterra & Barrow, 2014).
2. Impact on Photosynthesis and Cellular Structures
Research on the effects of diazepam on Scenedesmus obliquus, a type of algae, reveals its influence on photosynthesis, chlorophyll ratios, respiration, and cellular structures. Diazepam-treated cells exhibited a higher chlorophyll/photosynthesis ratio, suggesting that diazepam impacts different membrane systems and possibly ATP production (Ober, 2004).
3. Veterinary Applications in Marine Mammals
In veterinary medicine, diazepam has been used for the sedation of marine mammals, such as harbor seal pups. Its effects on heart and respiratory rates have been a subject of study, highlighting its application in wildlife research and animal care (Lapierre et al., 2007).
4. Enhancing Cortical Postsynaptic Inhibition
Diazepam has been found to enhance cortical postsynaptic inhibition in the cat motor cortex, indicating its potential use in neurological studies and treatments, particularly related to epilepsy and other disorders affecting neuronal excitability (Raabe & Gumnit, 1977).
5. Biomedical Advances from Diaziumdiolate Research
Research on diazeniumdiolates, a class of compounds related to diazynium, has sparked a new scientific field with implications in biomedical applications. This demonstrates the transition of a pure research project into practical applications, with potential to revolutionize clinical practice (Keefer, 2011).
6. Effect on Hippocampal Excitability
Studies on diazepam's effect on hippocampal excitability in rats have shown that it facilitates GABA-mediated postsynaptic recurrent inhibition. This suggests a mechanism for diazepam's anticonvulsant properties, especially in epilepsy involving subcortical circuitry (Adamec et al., 1981).
Propiedades
Número CAS |
28647-38-3 |
|---|---|
Fórmula molecular |
HN2+ |
Peso molecular |
29.022 g/mol |
Nombre IUPAC |
azanylidyneazanium |
InChI |
InChI=1S/N2/c1-2/p+1 |
Clave InChI |
IJGRMHOSHXDMSA-UHFFFAOYSA-O |
SMILES |
[NH+]#N |
SMILES canónico |
[NH+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







